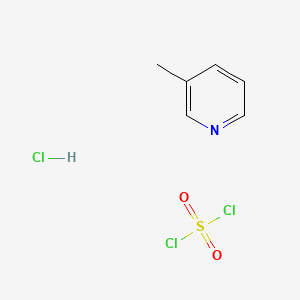
(Pyridin-3-yl)methanesulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methanesulfonyl chloride hydrochloride: is a chemical compound with the molecular formula C6H7Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize byproducts. The process involves the stepwise or continuous addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid, followed by distillation under reduced pressure to purify the product .
Análisis De Reacciones Químicas
Types of Reactions: (Pyridin-3-yl)methanesulfonyl chloride hydrochloride undergoes various chemical reactions, including substitution reactions. It is particularly reactive towards nucleophiles due to the presence of the sulfonyl chloride group .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Pyridin-3-yl)methanesulfonyl chloride hydrochloride is used as a reagent in the synthesis of various organic compounds. Its reactivity makes it a valuable tool in the formation of sulfonamide and sulfonate ester linkages .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of the molecules, making it useful in drug development and biochemical studies .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable sulfonamide and sulfonate ester bonds makes it a key intermediate in the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)methanesulfonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester linkages. This reaction can modify the structure and function of the target molecules, leading to changes in their biological activity .
Comparación Con Compuestos Similares
- Pyridine-3-sulfonyl chloride
- Pyridine-4-sulfonyl chloride
- Benzene sulfonyl chloride
Uniqueness: (Pyridin-3-yl)methanesulfonyl chloride hydrochloride is unique due to the presence of both the pyridine ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. For example, the pyridine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the overall reactivity and stability of the compound .
Propiedades
Fórmula molecular |
C6H8Cl3NO2S |
|---|---|
Peso molecular |
264.6 g/mol |
Nombre IUPAC |
3-methylpyridine;sulfuryl dichloride;hydrochloride |
InChI |
InChI=1S/C6H7N.Cl2O2S.ClH/c1-6-3-2-4-7-5-6;1-5(2,3)4;/h2-5H,1H3;;1H |
Clave InChI |
MRUQMHGCQUZCSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC=C1.O=S(=O)(Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


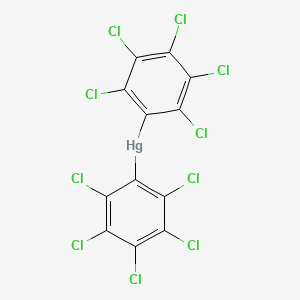
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
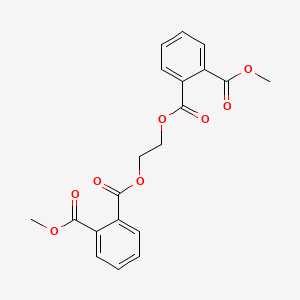
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

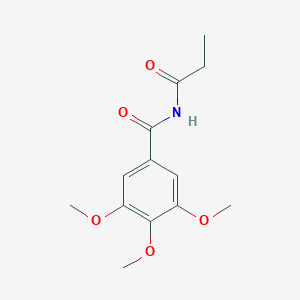

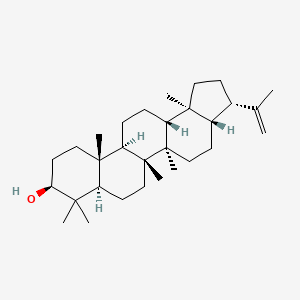

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)



